Articaine-d3 (hydrochloride)
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Overview
Description
Articaine-d3 (hydrochloride) is a deuterated form of articaine hydrochloride, a widely used local anesthetic in dental procedures. Articaine is known for its rapid onset and intermediate duration of action. It is unique among amide local anesthetics due to the presence of a thiophene ring, which enhances its lipid solubility and potency .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of articaine hydrochloride involves several steps:
Starting Materials: Methyl mercaptoacetate and 2-methyl acrylonitrile are reacted in a mixed solution of sodium methoxide and methanol.
Intermediate Formation: The reaction mixture is adjusted to pH 7 with concentrated hydrochloric acid, followed by the addition of hydrogen peroxide and further hydrochloric acid. The mixture is then concentrated under reduced pressure to obtain an intermediate compound.
Further Reactions: The intermediate is dissolved in dichloromethane containing pyridine, and alpha-chloropropionyl chloride is added dropwise. The product is washed, dried, and concentrated to obtain another intermediate.
Final Steps: This intermediate is dissolved in dimethyl sulfoxide, and n-propylamine is added dropwise. The product is mixed with ice water, extracted with ethyl acetate, dried, and concentrated to obtain an oil product. .
Industrial Production Methods
The industrial production of articaine hydrochloride follows similar synthetic routes but is optimized for large-scale production. The process involves:
Amidation Reaction: 4-methyl-3-aminothiophene-2-methyl formate reacts with 2-chloro propionyl chloride.
Ammoniation Reaction: The product undergoes ammoniation with propylamine.
Salification: The final product is obtained through salification with concentrated hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
Articaine-d3 (hydrochloride) undergoes several types of chemical reactions:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various halogenating agents like alpha-chloropropionyl chloride are used
Major Products
The major products formed from these reactions include intermediates that are further processed to obtain the final product, articaine hydrochloride .
Scientific Research Applications
Articaine-d3 (hydrochloride) has several scientific research applications:
Chemistry: Used as a model compound in studying the pharmacokinetics and metabolism of local anesthetics.
Biology: Investigated for its effects on nerve cells and pain pathways.
Medicine: Widely used in dental procedures for local anesthesia. It is also studied for its potential use in other minor surgical procedures.
Industry: Used in the formulation of various anesthetic products
Mechanism of Action
Articaine-d3 (hydrochloride) exerts its effects by blocking the generation and conduction of nerve impulses. It increases the threshold for electrical excitation in the nerve, slows the propagation of the nerve impulse, and reduces the rate of rise of the action potential. This is achieved by binding to and inhibiting voltage-gated sodium channels in the neuronal cell membrane .
Comparison with Similar Compounds
Articaine-d3 (hydrochloride) is unique due to its thiophene ring, which enhances lipid solubility and potency. Similar compounds include:
Lidocaine: Another widely used local anesthetic but with a benzene ring instead of a thiophene ring.
Mepivacaine: Similar to lidocaine but with a slightly different structure.
Bupivacaine: Known for its longer duration of action compared to articaine
Articaine’s unique structure allows for rapid onset and intermediate duration of action, making it particularly effective for dental procedures .
Properties
Molecular Formula |
C13H21ClN2O3S |
---|---|
Molecular Weight |
323.85 g/mol |
IUPAC Name |
methyl 4-methyl-3-[[3,3,3-trideuterio-2-(propylamino)propanoyl]amino]thiophene-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H20N2O3S.ClH/c1-5-6-14-9(3)12(16)15-10-8(2)7-19-11(10)13(17)18-4;/h7,9,14H,5-6H2,1-4H3,(H,15,16);1H/i3D3; |
InChI Key |
GDWDBGSWGNEMGJ-FJCVKDQNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)NC1=C(SC=C1C)C(=O)OC)NCCC.Cl |
Canonical SMILES |
CCCNC(C)C(=O)NC1=C(SC=C1C)C(=O)OC.Cl |
Origin of Product |
United States |
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